molecular formula C10H16N2O2 B8567164 5-Cyclohexylmethylhydantoin

5-Cyclohexylmethylhydantoin

Cat. No. B8567164
M. Wt: 196.25 g/mol
InChI Key: JLMOTEMRNVWPED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05565575

Procedure details

Twenty-five milliliters of a 5% aqueous sodium hydroxide solution, 3.84 g of 5-(3-cyclohexene-1-yl)methylenehydantoin and 0.43 g of wet 10% palladium on carbon (moisture 50%) were placed in a reactor equipped with a mechanical stirrer and a reflux condenser, and the mixture was reduced while stirring at 45° C. under a hydrogen pressure of 3.5 kg/cm2. After 9 hours, the palladium on carbon was removed by filtration, and the pH of the filtrate was adjusted to about 3 by addition of 1N hydrochloric acid, upon which white crystals were obtained. These were collected by filtration and washed with water, and then dried under reduced pressure at 60° C. overnight to obtain 3.43 g of 5-cyclohexylmethylhydantoin. The yield was 87.4%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-(3-cyclohexene-1-yl)methylenehydantoin
Quantity
3.84 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH:3]1([CH:9]=[C:10]2[NH:14][C:13](=[O:15])[NH:12][C:11]2=[O:16])[CH2:8][CH2:7][CH:6]=[CH:5][CH2:4]1>[Pd]>[CH:3]1([CH2:9][CH:10]2[NH:14][C:13](=[O:15])[NH:12][C:11]2=[O:16])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8]1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
5-(3-cyclohexene-1-yl)methylenehydantoin
Quantity
3.84 g
Type
reactant
Smiles
C1(CC=CCC1)C=C1C(NC(N1)=O)=O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
while stirring at 45° C. under a hydrogen pressure of 3.5 kg/cm2
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a mechanical stirrer and a reflux condenser
CUSTOM
Type
CUSTOM
Details
the palladium on carbon was removed by filtration
ADDITION
Type
ADDITION
Details
the pH of the filtrate was adjusted to about 3 by addition of 1N hydrochloric acid, upon which white crystals
CUSTOM
Type
CUSTOM
Details
were obtained
FILTRATION
Type
FILTRATION
Details
These were collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure at 60° C. overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
9 h
Name
Type
product
Smiles
C1(CCCCC1)CC1C(NC(N1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.43 g
YIELD: PERCENTYIELD 87.4%
YIELD: CALCULATEDPERCENTYIELD 87.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.